Cas no 177942-47-1 (3'-Fluoro-2'-methylacetophenone)

3'-Fluoro-2'-methylacetophenone is a fluorinated aromatic ketone derivative characterized by the presence of a fluorine atom at the 3' position and a methyl group at the 2' position of the acetophenone framework. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The fluorine substitution imparts improved metabolic stability and bioavailability, while the methyl group contributes to steric and electronic modulation. Its well-defined reactivity profile makes it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
3'-Fluoro-2'-methylacetophenone structure
177942-47-1 structure
商品名:3'-Fluoro-2'-methylacetophenone
CAS番号:177942-47-1
MF:C9H9OF
メガワット:152.16556
CID:112761
PubChem ID:20112182

3'-Fluoro-2'-methylacetophenone 化学的及び物理的性質

名前と識別子

    • Ethanone,1-(3-fluoro-2-methylphenyl)-
    • 3'-Fluoro-2'-methylacetophenone
    • Ethanone, 1-(3-fluoro-2-methylphenyl)- (9CI)
    • SCHEMBL17040388
    • 177942-47-1
    • CS-0448797
    • MFCD09832257
    • EN300-1859033
    • 1-(3-fluoro-2-methylphenyl)ethan-1-one
    • 1-(3-fluoro-2-methylphenyl)ethanone
    • AKOS006280483
    • JS-4554
    • 3'-Fluoro-2'-Methylacetophenone, 97%
    • DB-276047
    • ETHANONE, 1-(3-FLUORO-2-METHYLPHENYL)-
    • MDL: MFCD09832257
    • インチ: InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
    • InChIKey: XVVKIGRXVZJHKA-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CC=C1F)C(=O)C

計算された属性

  • せいみつぶんしりょう: 152.06377
  • どういたいしつりょう: 152.063743068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 屈折率: 1.5105
  • PSA: 17.07

3'-Fluoro-2'-methylacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010012261-500mg
3'-Fluoro-2'-methylacetophenone
177942-47-1 97%
500mg
855.75 USD 2021-07-05
TRC
F106710-500mg
3'-Fluoro-2'-methylacetophenone
177942-47-1
500mg
$ 310.00 2022-06-05
Enamine
EN300-1859033-0.05g
1-(3-fluoro-2-methylphenyl)ethan-1-one
177942-47-1 95%
0.05g
$19.0 2023-09-18
Enamine
EN300-1859033-5.0g
1-(3-fluoro-2-methylphenyl)ethan-1-one
177942-47-1 95%
5g
$136.0 2023-06-03
Apollo Scientific
PC302955-1g
3'-Fluoro-2'-methylacetophenone
177942-47-1 98%
1g
£35.00 2025-02-21
TRC
F106710-1000mg
3'-Fluoro-2'-methylacetophenone
177942-47-1
1g
$ 515.00 2022-06-05
Enamine
EN300-1859033-0.5g
1-(3-fluoro-2-methylphenyl)ethan-1-one
177942-47-1 95%
0.5g
$30.0 2023-09-18
Enamine
EN300-1859033-0.25g
1-(3-fluoro-2-methylphenyl)ethan-1-one
177942-47-1 95%
0.25g
$19.0 2023-09-18
Aaron
AR00ANCD-250mg
Ethanone, 1-(3-fluoro-2-methylphenyl)- (9CI)
177942-47-1 95%
250mg
$52.00 2025-02-14
Aaron
AR00ANCD-500mg
Ethanone, 1-(3-fluoro-2-methylphenyl)- (9CI)
177942-47-1 95%
500mg
$67.00 2025-02-14

3'-Fluoro-2'-methylacetophenone 関連文献

3'-Fluoro-2'-methylacetophenoneに関する追加情報

Introduction to 3'-Fluoro-2'-methylacetophenone (CAS No. 177942-47-1)

3'-Fluoro-2'-methylacetophenone, with the CAS number 177942-47-1, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro substituent and a methyl group attached to the acetophenone backbone. These structural features endow 3'-Fluoro-2'-methylacetophenone with a range of chemical properties that make it an attractive starting material for various synthetic pathways.

The chemical formula of 3'-Fluoro-2'-methylacetophenone is C10H10FO, and its molecular weight is 166.18 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties have been extensively studied, providing a solid foundation for its application in various scientific and industrial processes.

In the realm of medicinal chemistry, 3'-Fluoro-2'-methylacetophenone has shown promise as an intermediate in the synthesis of bioactive molecules. Recent research has highlighted its potential in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 3'-Fluoro-2'-methylacetophenone exhibit potent anti-inflammatory and analgesic properties. These findings suggest that the compound could be a valuable precursor in the design of new drugs targeting inflammatory diseases and pain management.

The fluoro substituent in 3'-Fluoro-2'-methylacetophenone plays a crucial role in modulating its biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, which can improve their pharmacokinetic profiles. This property makes 3'-Fluoro-2'-methylacetophenone particularly suitable for use in drug discovery programs aimed at developing compounds with enhanced bioavailability and reduced toxicity.

Beyond its applications in medicinal chemistry, 3'-Fluoro-2'-methylacetophenone has also found utility in other areas of chemical research. In organic synthesis, it serves as a building block for the construction of complex molecules with diverse functionalities. For example, it can be used as a starting material for the synthesis of fluorinated aromatics, which are important intermediates in the production of agrochemicals and specialty chemicals.

The synthetic versatility of 3'-Fluoro-2'-methylacetophenone has been further explored through various reaction pathways. One notable method involves the use of transition-metal-catalyzed cross-coupling reactions to introduce additional functional groups onto the molecule. This approach has been successfully applied to synthesize a wide range of derivatives with tailored properties, expanding the scope of potential applications for this compound.

In addition to its synthetic applications, 3'-Fluoro-2'-methylacetophenone has been studied for its environmental impact. Research conducted by environmental scientists has shown that the compound is biodegradable under aerobic conditions and does not pose significant ecological risks when used responsibly. This environmental compatibility further enhances its appeal as a sustainable chemical building block.

The commercial availability of 3'-Fluoro-2'-methylacetophenone has also contributed to its widespread use in both academic and industrial settings. Several leading chemical suppliers offer high-purity forms of this compound, ensuring consistent quality for research and development purposes. The ease of access to high-quality materials facilitates rapid progress in scientific investigations involving this versatile intermediate.

In conclusion, 3'-Fluoro-2'-methylacetophenone (CAS No. 177942-47-1) is a multifaceted organic compound with significant potential across various fields of chemistry and pharmaceutical research. Its unique structural features, coupled with its synthetic versatility and favorable biological properties, make it an invaluable tool for scientists working on the development of new drugs, materials, and chemical processes. As research continues to uncover new applications for this compound, it is likely to remain a focal point of interest in the scientific community for years to come.

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